CMP-Neu5Ac (sodium salt)
Description
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Structure
2D Structure
Properties
Molecular Formula |
C20H30N4NaO16P |
|---|---|
Molecular Weight |
636.4 g/mol |
IUPAC Name |
sodium;[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C20H31N4O16P.Na/c1-7(26)22-12-8(27)4-20(18(32)33,39-16(12)13(29)9(28)5-25)40-41(35,36)37-6-10-14(30)15(31)17(38-10)24-3-2-11(21)23-19(24)34;/h2-3,8-10,12-17,25,27-31H,4-6H2,1H3,(H,22,26)(H,32,33)(H,35,36)(H2,21,23,34);/q;+1/p-1 |
InChI Key |
VFRHSOGUONIUOR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O.[Na+] |
Origin of Product |
United States |
Foundational Aspects of Cytidine 5 Monophospho N Acetylneuraminic Acid Cmp Neu5ac in Sialobiology
Significance of Activated Sialic Acid Donors in Glycosylation Processes
Glycosylation is a fundamental enzymatic process that attaches carbohydrates (glycans) to proteins and lipids, creating glycoconjugates. wikipedia.org This post-translational modification is not template-driven and is crucial for the structure and function of many proteins. wikipedia.org For a monosaccharide to be added to a growing glycan chain, it must first be "activated." This activation typically involves coupling the sugar to a nucleotide, forming a high-energy nucleotide sugar donor. nih.govnih.gov
In the context of sialylation, the activated donor is CMP-Neu5Ac. mdpi.comoup.com The formation of CMP-Neu5Ac from Neu5Ac and cytidine (B196190) triphosphate (CTP) is an energy-requiring step catalyzed by the enzyme CMP-sialic acid synthetase (CMAS). mdpi.comontosight.aiwikipedia.org This activation is essential because the subsequent transfer of Neu5Ac onto an acceptor molecule by a sialyltransferase is then energetically favorable. nih.gov Unlike most other nucleotide sugars which are uridine (B1682114) diphosphate (B83284) (UDP) or guanosine (B1672433) diphosphate (GDP) derivatives, sialic acid is uniquely activated as a cytidine monophosphate (CMP) derivative. oup.comnih.gov
The availability of CMP-Neu5Ac is a rate-limiting factor for sialylation. Sialyltransferases, located in the Golgi apparatus, utilize CMP-Neu5Ac to transfer sialic acid to various acceptor glycans, typically terminating with galactose, N-acetylgalactosamine, or another sialic acid. nih.govnih.gov This process is highly specific, with different sialyltransferases creating distinct linkages (e.g., α2,3-, α2,6-, or α2,8-). nih.govresearchgate.net The resulting sialoglycoconjugates are integral to cell-cell recognition, immune responses, pathogen binding, and cancer metastasis. csuohio.eduontosight.aioup.com Therefore, the generation of the activated donor, CMP-Neu5Ac, is a critical control point in the biosynthesis of these functionally vital molecules. pnas.org
Overview of Sialic Acid Metabolic Pathways in Biological Systems
The metabolic pathway of sialic acid in vertebrates is a well-orchestrated process occurring across different cellular compartments, including the cytosol, nucleus, and Golgi apparatus. nih.gov
Biosynthesis of N-acetylneuraminic acid (Neu5Ac): The synthesis begins in the cytosol. nih.gov In vertebrates, the pathway starts with UDP-N-acetylglucosamine (UDP-GlcNAc), a product of the hexosamine pathway. researchgate.net
A bifunctional enzyme, UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), first converts UDP-GlcNAc to N-acetyl-D-mannosamine (ManNAc). nih.govresearchgate.net
The same GNE enzyme then phosphorylates ManNAc to produce ManNAc-6-phosphate. nih.gov
N-acetylneuraminate-9-phosphate synthase (NANS) catalyzes the condensation of ManNAc-6-phosphate with phosphoenolpyruvate (B93156) (PEP) to form N-acetylneuraminate-9-phosphate (Neu5Ac-9-P). reactome.org
Finally, N-acetylneuraminate-9-phosphate phosphatase (NANP) removes the phosphate (B84403) group to yield free Neu5Ac in the cytosol. reactome.org
Activation of Neu5Ac: A unique feature of sialic acid metabolism is the location of its activation.
The newly synthesized cytosolic Neu5Ac is transported into the nucleus. nih.govnih.gov
Inside the nucleus, the enzyme CMP-sialic acid synthetase (CMAS), also known as N-acylneuraminate cytidylyltransferase, catalyzes the reaction between Neu5Ac and CTP to form CMP-Neu5Ac and pyrophosphate. ontosight.aiwikipedia.orgnih.gov This localization is in stark contrast to the synthesis of other nucleotide sugars, which occurs in the cytoplasm. pnas.org
Sialylation in the Golgi Apparatus:
The activated CMP-Neu5Ac is then transported from the nucleus to the Golgi apparatus via a specific antiporter, SLC35A1, which exchanges CMP-Neu5Ac for CMP. reactome.orgfrontiersin.org
Within the Golgi lumen, a family of sialyltransferases (STs) transfers the Neu5Ac residue from CMP-Neu5Ac to the non-reducing ends of glycan chains on newly synthesized glycoproteins and glycolipids. nih.govnih.gov
These mature sialoglycoconjugates are then transported to the cell surface or secreted. frontiersin.org
Recycling and Degradation: Sialic acids can also be recycled. Sialoglycoconjugates from the cell surface can be internalized and delivered to lysosomes. wikipedia.org There, lysosomal sialidases (neuraminidases) cleave off sialic acid residues. wikipedia.org This free sialic acid can be transported back to the cytoplasm and re-enter the metabolic pathway for reactivation in the nucleus. nih.govwikipedia.org
The table below summarizes the key enzymes involved in the primary sialic acid metabolic pathway in vertebrates.
Table of Compounds
Biosynthesis and Metabolic Dynamics of Cmp Neu5ac
De Novo Biosynthesis Pathway of N-Acetylneuraminic Acid (Neu5Ac) Precursors
The de novo synthesis of Neu5Ac is a cytosolic process that occurs in four sequential steps involving three key enzymes. researchgate.netresearchgate.net This pathway begins with a derivative of glucose and culminates in the production of free Neu5Ac, which is then activated for its biological roles.
Enzymatic Conversion of Uridine (B1682114) Diphosphate (B83284) N-Acetylglucosamine (UDP-GlcNAc) to N-Acetylmannosamine (ManNAc) and ManNAc-6-Phosphate (ManNAc-6P) by UDP-N-acetylglucosamine 2-Epimerase/N-Acetylmannosamine Kinase (GNE)
The initial and rate-limiting step in Neu5Ac biosynthesis is catalyzed by the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). nih.govuniprot.orgmdpi.com This enzyme possesses two distinct functional domains: an N-terminal epimerase domain and a C-terminal kinase domain. nih.govmdpi.com
| Domain | Substrate | Product | Cofactor/Cosubstrate |
|---|---|---|---|
| Epimerase | UDP-GlcNAc | ManNAc + UDP | - |
| Kinase | ManNAc | ManNAc-6P | ATP |
Condensation Reaction of ManNAc-6P with Phosphoenolpyruvate (B93156) (PEP) Catalyzed by Sialic Acid Synthase (NANS)
The second step in the de novo pathway is the condensation of ManNAc-6P with phosphoenolpyruvate (PEP). This reaction is catalyzed by N-acetylneuraminate-9-phosphate synthase (NANS), also known as sialic acid synthase. mdpi.commedchemexpress.com This enzymatic reaction leads to the formation of N-acetylneuraminic acid-9-phosphate (Neu5Ac-9P). rsc.orgmdpi.com Mutations in the NANS gene can lead to an inactive synthase enzyme, resulting in a reduction of cellular sialic acid, which is crucial for normal brain and skeletal development. cdghub.comnih.gov
Dephosphorylation of N-Acetylneuraminic Acid-9-Phosphate by N-Acetylneuraminic Acid-9-Phosphate Phosphatase (NANP)
The final step in the cytosolic synthesis of Neu5Ac is the dephosphorylation of Neu5Ac-9P. This reaction is catalyzed by N-acetylneuraminic acid-9-phosphate phosphatase (NANP), a specific phosphatase that removes the phosphate (B84403) group from the C-9 position to yield free N-acetylneuraminic acid (Neu5Ac). mdpi.comuniprot.orguniprot.org While NANP is considered the primary enzyme for this step, some studies suggest that its activity may not be absolutely essential for de novo sialic acid production, hinting at the existence of alternative phosphatases that can perform this function. nih.gov
Salvage Pathway Utilization for Neu5Ac Repurposing in CMP-Neu5Ac Synthesis
In addition to the de novo pathway, cells can utilize a salvage pathway to recycle sialic acids from the breakdown of sialoglycoconjugates. nih.govoup.com This pathway involves the endocytosis of these complex molecules, their transport to lysosomes, and the subsequent removal of terminal sialic acid residues by lysosomal sialidases. oup.com The resulting free sialic acids are then transported into the cytoplasm. oup.com This salvaged Neu5Ac can then re-enter the metabolic pathway for activation into CMP-Neu5Ac, providing an efficient mechanism for the cell to reuse this important monosaccharide. jci.org
Formation of CMP-Neu5Ac by CMP-Neu5Ac Synthetase (CMAS/CSS)
The activation of free Neu5Ac is a critical step that prepares it for incorporation into glycoconjugates. This process occurs in the nucleus and is catalyzed by CMP-Neu5Ac synthetase (CMAS), also referred to as CMP-sialic acid synthetase (CSS). mdpi.commaayanlab.cloud
Subcellular Localization of CMP-Neu5Ac Synthetase Activity (Predominantly Nuclear)
Unlike other nucleotide-sugar synthetases that are typically found in the cytoplasm, CMP-Neu5Ac synthetase is predominantly localized in the nucleus. pnas.orgoup.com This unique subcellular localization has been confirmed through various studies, including immunofluorescence analyses. nih.govpnas.org The enzyme contains specific sequences of basic amino acids that act as nuclear localization signals (NLS), directing its transport into the nucleus. nih.govpnas.orgnih.gov While the majority of the enzyme's activity is nuclear, a small percentage, around 10%, has been detected in the cytoplasm. pnas.org
Several hypotheses have been proposed to explain the nuclear residency of CMP-Neu5Ac synthetase:
The nuclear environment may be necessary for the enzyme's catalytic activity. oup.com
The concentration of CTP, a substrate for the reaction, might be higher within the nucleus. oup.com
Activated sialic acids could be required for nuclear sialyltransferases. oup.com
Nuclear synthesis may protect the activated sugar from modification by cytoplasmic enzymes. oup.com
Interestingly, studies creating cytoplasmic forms of the enzyme through mutations have shown that enzyme activity is independent of its nuclear localization, suggesting that the nuclear residency might not be strictly essential for its sugar-activating function at the cellular level. oup.comnih.gov
Intracellular Transport of CMP-Neu5Ac (e.g., via SLC35A1 transporter)
Once synthesized in the nucleus, CMP-Neu5Ac is transported out to the cytoplasm and then into the Golgi apparatus, where it serves as the donor substrate for sialyltransferases. nih.gov This transport into the Golgi lumen is mediated by a specific transporter protein known as the CMP-sialic acid transporter (CST), which is encoded by the SLC35A1 gene. reactome.orgontosight.ai The SLC35A1 transporter functions as an antiporter, exchanging CMP-Neu5Ac from the cytosol for CMP in the Golgi lumen. reactome.org
The proper functioning of the SLC35A1 transporter is critical for the sialylation of glycoproteins and glycolipids. ontosight.ai Defects in this transporter, often due to mutations in the SLC35A1 gene, can lead to a group of genetic disorders known as congenital disorders of glycosylation (CDG), specifically CDG-IIF. reactome.orgnih.gov These disorders are characterized by hyposialylation of glycans, which can result in severe neurological and developmental problems. nih.govontosight.ai Studies on cell lines with defective SLC35A1 have shown a drastic reduction in sialylation, confirming the transporter's crucial role. nih.gov
Metabolic Interconversion and Hydroxylation of CMP-Neu5Ac to Cytidine (B196190) 5'-Monophospho-N-glycolylneuraminic Acid (CMP-Neu5Gc)
In many mammals, CMP-Neu5Ac can be further modified through hydroxylation to form CMP-N-glycolylneuraminic acid (CMP-Neu5Gc). nih.govresearchgate.net
The conversion of CMP-Neu5Ac to CMP-Neu5Gc is catalyzed by the enzyme CMP-Neu5Ac hydroxylase (CMAH). nih.govresearchgate.net This reaction occurs in the cytosol and involves the hydroxylation of the N-acetyl group of Neu5Ac. jst.go.jp CMAH is a monooxygenase that requires cofactors such as Fe2+ and an electron transport system involving cytochrome b5 and cytochrome b5 reductase, with NADH serving as the electron donor. nih.govjst.go.jp The activity of CMAH is the sole enzymatic step responsible for the de novo synthesis of Neu5Gc in animal tissues. nih.gov
A significant evolutionary event in the human lineage is the inactivation of the CMAH gene. researchgate.netnih.gov This inactivation resulted from a 92-base-pair deletion in the gene, which occurred after the divergence of the hominin lineage from our last common ancestor with the great apes. pnas.orgucsd.edu Consequently, humans are unable to synthesize Neu5Gc, and their sialic acids are almost exclusively of the Neu5Ac form. nih.govwikipedia.org
This genetic difference has several important implications. The absence of Neu5Gc on human cells is considered a key factor in human-specific biology and disease susceptibility. nih.govoup.com For example, the lack of Neu5Gc may have provided resistance to certain pathogens that target this sialic acid, while potentially increasing susceptibility to others that preferentially bind Neu5Ac. wikipedia.org While most mammals express Neu5Gc, its absence is not unique to humans; other species, including New World monkeys and some bats, have also independently lost the ability to synthesize Neu5Gc due to mutations in their CMAH gene. frontiersin.org The presence or absence of a functional CMAH gene is a key determinant of the sialic acid landscape on the cell surface of a given species. oup.com
Regulatory Mechanisms of CMP-Neu5Ac Biosynthesis and Homeostasis
The biosynthesis of CMP-Neu5Ac is a tightly regulated process to ensure cellular homeostasis.
A key regulatory point in the sialic acid biosynthetic pathway is the allosteric feedback inhibition of the bifunctional enzyme UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). uniprot.orguniprot.org GNE catalyzes the initial and rate-limiting steps in the pathway. uniprot.org The end product of the pathway, CMP-Neu5Ac, acts as a potent feedback inhibitor of the epimerase activity of GNE. uniprot.orgnih.gov This inhibition occurs through the binding of CMP-Neu5Ac to an allosteric site on the GNE enzyme, which is distinct from the active site. nih.govresearchgate.net This regulatory mechanism ensures that the production of sialic acid precursors is downregulated when sufficient CMP-Neu5Ac is present, thus maintaining cellular homeostasis. nih.gov Mutations in the allosteric site of GNE that disrupt CMP-Neu5Ac binding can lead to the overproduction of sialic acid, as seen in the metabolic disorder sialuria. nih.gov
Transcriptional and Post-Translational Control in CMP-Neu5Ac Production
The biosynthesis of Cytidine 5'-monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) is a meticulously regulated process, ensuring cellular homeostasis and appropriate levels of sialylation. The control of this pathway occurs at multiple levels, including the regulation of gene expression (transcriptional control) and the modulation of enzyme activity after protein synthesis (post-translational control). These mechanisms work in concert to fine-tune the production of CMP-Neu5Ac in response to cellular needs and external stimuli.
Transcriptional Regulation of Key Biosynthetic Genes
The production of CMP-Neu5Ac is initiated by the enzymes UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), N-acetylneuraminate synthase (NANS), and finally, CMP-N-acetylneuraminic acid synthetase (CMAS). The expression of the genes encoding these enzymes is a critical control point in the pathway.
Research indicates that the expression of these genes is managed by complex regulatory networks. For instance, studies involving the inactivation of the CMAH gene (CMP-Neu5Ac hydroxylase), which modifies CMP-Neu5Ac, have revealed significant alterations in the expression of genes related to various metabolic pathways. nih.govnih.gov This suggests an intricate transcriptional cross-talk between CMP-Neu5Ac availability, its subsequent modification, and broader cellular processes. Ingenuity Pathway Analysis of Cmah-null mice has identified networks governing transcription factors that are impacted by the absence of CMAH activity. nih.govnih.gov
The key enzyme CMAS is indispensable for activating N-acetylneuraminic acid (Neu5Ac) into the high-energy donor CMP-Neu5Ac, a prerequisite for all sialylation reactions. maayanlab.cloud Its expression is fundamental for maintaining cell surface sialylation. maayanlab.cloudmdpi.com Genetic disruption of CMAS has been shown to eliminate cell surface sialylation, underscoring its critical role. maayanlab.cloud The regulation of the CMAS gene promoter is an area of active investigation, with databases suggesting potential binding sites for various transcription factors that could modulate its expression in different cell types and conditions. maayanlab.cloud In pigs, for example, the transcription factor Sp1 has been identified as necessary for the basal promoter activity of the CMAH gene, with Ets-1 contributing to its intestine-specific expression, providing a model for how sialic acid pathway genes may be regulated. researchgate.net
In bacteria, transcriptional control of sialic acid metabolism is well-documented. The nan operon, which includes genes for sialic acid transport and catabolism, is regulated by the transcriptional repressor NanR . google.comgoogle.com The presence of Neu5Ac induces a conformational change in NanR, leading to its dissociation from DNA and subsequent transcription of the operon genes. iucr.orgnih.gov
互动数据表
| Gene | Enzyme | Function in Pathway | Known/Predicted Transcriptional Regulators |
| GNE | UDP-GlcNAc 2-epimerase/N-acetylmannosamine kinase | Catalyzes the first two rate-limiting steps in Neu5Ac biosynthesis. researchgate.net | Subject to complex network regulation. |
| NANS | N-acetylneuraminate synthase | Converts ManNAc-6-P to Neu5Ac-9-P. nih.gov | Subject to complex network regulation. |
| CMAS | CMP-N-acetylneuraminic acid synthetase | Activates Neu5Ac to CMP-Neu5Ac, the universal donor for sialyltransferases. maayanlab.cloud | Predicted regulation by multiple transcription factors. maayanlab.cloud |
| nanR (bacterial) | NanR transcriptional repressor | Represses the nan operon involved in sialic acid catabolism; induced by Neu5Ac. iucr.orgnih.gov | N/A (is a regulator itself) |
Post-Translational Control in CMP-Neu5Ac Production
Post-translational mechanisms provide a rapid and direct means of controlling metabolic flux. In the CMP-Neu5Ac pathway, these include allosteric feedback inhibition and regulation through subcellular compartmentalization.
The most significant post-translational control mechanism is the allosteric feedback inhibition of the GNE enzyme by CMP-Neu5Ac. acs.org GNE, which catalyzes the first committed steps of the pathway, possesses an allosteric binding site for CMP-Neu5Ac. researchgate.net When cellular levels of CMP-Neu5Ac are sufficient, it binds to this site on the GNE enzyme, inducing a conformational change that inhibits its epimerase activity. researchgate.netacs.org This feedback loop provides an efficient method for the cell to regulate the intracellular concentration of CMP-Neu5Ac and prevent its overproduction. acs.org
The physiological importance of this regulation is highlighted by the human genetic disorder sialuria . In this condition, mutations occur within the allosteric site of the GNE enzyme, preventing the binding of CMP-Neu5Ac. researchgate.netacs.org This loss of feedback inhibition leads to unchecked GNE activity and a massive overproduction and accumulation of free sialic acid. google.comgoogle.comacs.org Studies using mutated forms of GNE that lack the feedback inhibition site have demonstrated significantly higher production of CMP-Neu5Ac compared to the wild-type enzyme. nih.govacs.org This principle has been exploited in metabolic engineering to enhance the production of sialylated products. acs.org
Another layer of post-translational control is achieved through the specific subcellular localization of the pathway's enzymes. While many nucleotide-sugar synthetases are found in the cytoplasm, the CMAS enzyme is predominantly localized to the nucleus in mammalian cells. pnas.orgsigmaaldrich.com Neu5Ac is transported into the nucleus where CMAS catalyzes its conversion to CMP-Neu5Ac. sigmaaldrich.comresearchgate.net The resulting CMP-Neu5Ac is then transported out to the Golgi apparatus for use by sialyltransferases. sigmaaldrich.com This nuclear sequestration may serve several regulatory functions. It could protect the activated sugar nucleotide from modifying enzymes in the cytoplasm, such as the hydroxylase (CMAH) that converts Neu5Ac to N-glycolylneuraminic acid (Neu5Gc). pnas.org Furthermore, this compartmentalization may help regulate its own production by controlling the access of the GNE inhibitor, CMP-Neu5Ac, to the cytoplasm where GNE resides. pnas.org
Finally, like most proteins, the enzymes of the sialic acid pathway are subject to various post-translational modifications (PTMs) , which can include phosphorylation, glycosylation, and ubiquitination, among over 400 described types. acs.orgnih.gov These modifications can significantly alter a protein's activity, stability, or localization. acs.orgnih.gov For example, the BioGRID database lists 13 potential post-translational modification sites on the CMAS protein, indicating a potential for complex regulation. thebiogrid.org While specific PTMs that directly regulate the catalytic activity of GNE or CMAS are still under investigation, it is a recognized mechanism for fine-tuning protein function in metabolic pathways. mdpi.comresearchgate.net
互动数据表
| Regulatory Mechanism | Enzyme Affected | Description | Consequence |
| Allosteric Feedback Inhibition | GNE | The end-product, CMP-Neu5Ac, binds to an allosteric site on the GNE enzyme, inhibiting its epimerase activity. researchgate.netacs.org | Tightly controls the rate of sialic acid biosynthesis, preventing overproduction. acs.org Disrupted in the disease sialuria. researchgate.net |
| Subcellular Localization | CMAS | Predominantly located in the cell nucleus, in contrast to most other cytoplasmic nucleotide-sugar synthetases. pnas.orgsigmaaldrich.com | May sequester CMP-Neu5Ac, protecting it from cytoplasmic enzymes and regulating its access to the cytoplasm for feedback inhibition. pnas.org |
| Post-Translational Modifications (PTMs) | CMAS, GNE, NANS | Potential for regulation via covalent modifications like phosphorylation, glycosylation, etc. acs.orgthebiogrid.org | Can modulate enzyme activity, stability, and localization, providing another layer of control. nih.gov |
Enzymology and Structural Biology of Cmp Neu5ac Synthetase Cmas/css
Molecular Characterization and Gene Expression
Molecular Cloning and Recombinant Expression in Heterologous Systems
The molecular cloning and functional expression of CMAS have been successfully achieved from various sources, including mammalian and bacterial origins. A significant breakthrough in mammalian CMAS research was the cloning of the murine enzyme by complementing a Chinese hamster ovary (CHO) cell line (LEC29.Lec32) deficient in CMAS activity. nih.govpnas.org The isolated murine cDNA encodes a 432-amino acid protein. nih.govpnas.org This cloned cDNA not only rescued the defect in the CHO cells but also conferred the ability to express polysialic acid in a CMAS-negative Escherichia coli mutant (EV5), demonstrating its functional activity in a heterologous prokaryotic system. nih.govpnas.org
Similarly, the gene for human CMAS has been cloned and expressed in insect cells, facilitating the production of CMP-sialic acids. wikipedia.org In prokaryotes, the genes for CMAS, such as neuA from E. coli K1 and the CMAS gene from Neisseria meningitidis, have been cloned and overexpressed in E. coli for large-scale production of the enzyme and its product, CMP-Neu5Ac. mdpi.comtu-darmstadt.de These recombinant systems are invaluable tools for studying the enzyme's properties and for the chemoenzymatic synthesis of sialylated compounds. nih.govmdpi.com For instance, a co-expression system in E. coli featuring both Neu5Ac aldolase (B8822740) and CMP-Neu5Ac synthetase has been developed for the efficient, large-scale synthesis of CMP-Neu5Ac from less expensive precursors. mdpi.com
The trout CMP-sialic acid synthetase has also been cloned and expressed in E. coli, revealing an enzyme with broad substrate specificity. oup.comnih.gov
Comparative Molecular Analysis of Mammalian and Prokaryotic CMAS Enzymes
Comparative analysis of CMAS enzymes from mammalian and prokaryotic sources reveals both conserved features and notable differences, providing insights into their evolutionary relationship and functional divergence.
Structural Conservation:
Conserved Motifs: Mammalian and bacterial CMAS share highly conserved amino acid sequences, particularly in the N-terminal catalytic domain. nih.govpnas.org At least five conserved motifs are found across species from bacteria to humans. oup.com These conserved regions are crucial for catalytic function, including CTP binding. pnas.orgoup.com The presence of these motifs suggests a common ancestral origin for the sialylation pathways in bacteria and animals. nih.govpnas.org
Dimeric Structure: Both mammalian and bacterial CMAS enzymes function as homodimers, where the active site is formed at the interface between the two monomers. oup.com
Key Differences:
Domain Architecture: Vertebrate CMAS enzymes possess a C-terminal domain that is absent in most prokaryotic counterparts. researchgate.net While this C-domain is not directly catalytic, its function is still under investigation. researchgate.net The murine enzyme, for example, retains activity even without this domain. researchgate.net
Subcellular Localization: A striking difference is the subcellular localization. In vertebrate cells, CMAS is predominantly found in the nucleus, a feature attributed to specific nuclear localization signals within its sequence. nih.govpnas.org In contrast, other nucleotide-sugar synthetases are typically cytoplasmic. pnas.org The functional significance of this nuclear localization remains an area of active research, as cytoplasmic variants of the enzyme are still capable of fully reconstituting sialylation. oup.com Prokaryotic CMAS, lacking a nucleus, resides in the cytoplasm.
Substrate Specificity: While many CMAS enzymes preferentially use Neu5Ac, some exhibit broader substrate specificity. For example, the recombinant trout enzyme can efficiently utilize both N-acetylneuraminic acid (Neu5Ac) and deaminoneuraminic acid (KDN), whereas the murine enzyme shows a strong preference for Neu5Ac, with significantly lower activity towards KDN. oup.comnih.gov The CMAS from Vibrio cholerae can activate both Neu5Ac and N-glycolylneuraminic acid (Neu5Gc). nih.gov
| Feature | Mammalian (e.g., Murine) | Prokaryotic (e.g., N. meningitidis, E. coli) |
|---|---|---|
| Primary Structure | ~432 amino acids, with N- and C-terminal domains. nih.govresearchgate.net | Generally smaller, often lacking the C-terminal domain. researchgate.net |
| Conserved Motifs | Highly conserved N-terminal catalytic domain with bacterial enzymes. nih.govoup.com | Contains core catalytic motifs shared with mammalian enzymes. oup.com |
| Subcellular Localization | Predominantly nuclear. pnas.org | Cytoplasmic. |
| Quaternary Structure | Functional homodimer. oup.com | Functional homodimer. oup.com |
| Substrate Specificity | Typically high specificity for Neu5Ac over KDN. nih.gov | Variable; some show broad specificity (e.g., V. cholerae for Neu5Ac/Neu5Gc), while others are more specific. nih.gov |
Catalytic Mechanism and Active Site Architecture
The catalytic activity of CMAS involves a highly regulated process of substrate recognition, binding, and chemical transformation, orchestrated by a specific active site architecture and dynamic conformational changes.
Substrate Binding Dynamics and Catalytic Turnover (Neu5Ac and CTP)
The catalytic reaction of CMAS follows a sequential ordered mechanism, where CTP and a divalent metal ion (typically Mg²⁺) must bind to the enzyme before Neu5Ac can be accommodated. nih.govnih.gov This binding order is crucial for the enzyme's function.
The binding of CTP occurs in a pocket that shares homology with other nucleotidyltransferases. pnas.org Isothermal titration calorimetry (ITC) experiments with Vibrio cholerae CMAS (VcCMAS) have confirmed the binding of CTP in the presence of Mg²⁺. nih.gov Following the formation of the enzyme-CTP-Mg²⁺ complex, Neu5Ac binds. The catalytic turnover involves a nucleophilic attack from the hydroxyl group of Neu5Ac onto the α-phosphate of the bound CTP, leading to the formation of CMP-Neu5Ac and the release of pyrophosphate. nih.govnih.gov
Kinetic studies have determined the parameters for these substrates across different species. For example, for the N. meningitidis enzyme, the apparent Kₘ values for CTP and Neu5Ac were reported, along with a kcat value, indicating a high catalytic efficiency. nih.gov Similarly, kinetic analysis of VcCMAS revealed a Kₘ of 80 µM and a kcat of 3.97 s⁻¹ for CTP, and a Kₘ of 127 µM with a kcat of 4.46 s⁻¹ for Neu5Ac. nih.gov These data highlight the enzyme's inherent preference for Neu5Ac. nih.gov
Identification and Functional Analysis of Key Catalytic Residues
Site-directed mutagenesis and structural studies have been instrumental in identifying key amino acid residues essential for substrate binding and catalysis in CMAS.
In the N. meningitidis CMAS, several residues have been identified as critical:
Metal Binding: A conserved DXD motif, specifically residues D209 and D211, is crucial for coordinating the divalent metal ion (Mg²⁺) required for catalysis. nih.govnih.gov Mutations of these aspartate residues to alanine (B10760859) result in a significant loss of enzyme activity. nih.gov
CTP Binding: A P-loop motif is involved in binding the phosphate (B84403) groups of CTP. nih.gov
Neu5Ac Binding and Catalysis:
Arg-199 and Arg-202 (in murine CMAS): These residues, located in a substrate loop from the adjacent monomer, are absolutely essential for enzymatic activity. oup.com They form polar contacts with the sugar moiety of the product, and their mutation to alanine completely abolishes catalysis. oup.com
Lys142 (in N. meningitidis CMAS): Mutation of this lysine (B10760008) to alanine leads to a drastic 10,000-fold reduction in kcat, indicating its vital role in the catalytic step rather than just substrate binding. nih.gov
Gln104 (in N. meningitidis CMAS): This residue is implicated in binding the metal ion of an intermediate complex and also plays a role in recognizing the Neu5Ac substrate. nih.gov
Hydrophobic Pocket: A hydrophobic pocket is proposed to play a role in discriminating against other sugars like Kdo in favor of Neu5Ac. nih.gov
| Residue (Organism) | Proposed Function | Effect of Mutation | Reference |
|---|---|---|---|
| D209A, D211A (N. meningitidis) | Mg²⁺ binding | Greatly reduced activity | nih.gov |
| K142A (N. meningitidis) | Catalysis | ~10,000-fold reduction in kcat | nih.gov |
| Q104A (N. meningitidis) | Neu5Ac binding, metal binding in intermediate | Significant increase in Kₘ for Neu5Ac | nih.gov |
| Arg-199Ala (Murine) | Catalysis, sugar binding | Complete loss of activity | oup.com |
| Arg-202Ala (Murine) | Catalysis, sugar binding | Complete loss of activity | oup.com |
Conformational Changes of CMAS Upon Substrate and Product Binding
CMAS undergoes significant conformational changes throughout its catalytic cycle, transitioning between "open" and "closed" states to facilitate substrate binding and product release. nih.gov
Open Conformation: In the absence of substrates, or with only CTP bound, the enzyme typically adopts an open conformation. nih.govnih.gov This state allows for the entry of the Neu5Ac substrate into the active site. The crystal structure of the N. meningitidis CMAS was solved in this open form. nih.gov
Closed Conformation: Upon binding of both CTP and Neu5Ac, the enzyme transitions to a closed conformation. nih.gov This change involves a significant movement of the dimerization domain, which closes down over the active site of the opposing monomer. nih.gov This movement is critical for correctly positioning the catalytic residues and the substrates for the nucleophilic attack. nih.gov The structure of the murine CMAS bound to the product CMP-Neu5Ac was captured in this closed state. nih.govoup.com
Intermediate State: A partially closed intermediate state has been observed in the V. cholerae CMAS when bound to CDP, suggesting a stepwise closure mechanism. nih.gov
Product Release: After the formation of CMP-Neu5Ac, the enzyme transitions back to an open conformation, which is thought to promote the release of the products, CMP-Neu5Ac and pyrophosphate. nih.gov This reopening is driven by the formation of the new bond between sialic acid and CMP, which causes the sugar moiety to move deeper into the active site, breaking interactions with the dimerization domain. nih.gov
These dynamic structural transitions are a hallmark of the enzyme's mechanism, ensuring an ordered reaction sequence and high catalytic efficiency. nih.govnih.gov
Structural Insights into CMAS Function
The function of CMP-N-acetylneuraminic acid synthetase (CMAS), also known as CMP-sialic acid synthetase (CSS), is intricately linked to its three-dimensional structure. This enzyme catalyzes the activation of N-acetylneuraminic acid (Neu5Ac) by cytidine-5'-triphosphate (B129977) (CTP) to produce CMP-Neu5Ac, a critical precursor for sialylation reactions. pnas.orgnih.gov Structural biology techniques, particularly X-ray crystallography, have provided profound insights into its catalytic mechanism, conserved features, and oligomeric nature.
X-ray crystallography has been instrumental in revealing the atomic details of CMAS architecture and the conformational changes that occur during its catalytic cycle. Crystal structures of CMAS from various species, including mouse, Neisseria meningitidis, and Vibrio cholerae, have been solved in different states: unbound (apo), bound to the nucleotide substrate CTP (or its analogue CDP), and bound to the final product, CMP-Neu5Ac. oup.comnih.govnih.gov
The crystal structure of the murine CMAS catalytic domain was determined in a 'closed' conformation, complexed with the product CMP-Neu5Ac. oup.com This structure revealed that the active site is located at the interface between two monomers of a functional dimer. oup.comnih.gov The nucleotide portion of the product is situated in a hydrophobic pocket within one monomer, while the sialic acid moiety is coordinated by amino acid residues from a substrate loop of the adjacent monomer. oup.com Specifically, Arg-199 interacts with the carbonyl oxygen of the N-acetyl group, and the highly conserved Arg-202 coordinates the carboxylate group of the sugar. oup.com
In contrast, the crystal structure of CMAS from Neisseria meningitidis (NmCSS) was initially solved in an 'open' conformation, which is thought to allow for substrate entry. nih.gov Later studies captured structures with the product CMP-Neu5Ac bound, which surprisingly revealed an open state, suggesting a dynamic catalytic cycle. escholarship.org Structures of Vibrio cholerae CMAS (VcCMAS) have been determined in both the apo form and a partially closed intermediate state when bound to CDP. nih.goviucr.org This CDP-bound structure shows a conformational change in the dimerization domain that brings a key catalytic arginine residue closer to the sialic acid binding pocket, supporting a sequential binding mechanism where CTP binds before sialic acid. nih.gov
Table 1: Key Crystallographic Structures of CMP-Neu5Ac Synthetase (CMAS)
| Enzyme Source | PDB Code | State | Key Findings | Reference(s) |
|---|---|---|---|---|
| Mus musculus (murine) | 1QWJ | Product-bound (CMP-Neu5Ac) | Revealed 'closed' conformation; active site at dimer interface. | oup.comnih.govresearchgate.net |
| Neisseria meningitidis | 1EYR | CDP-bound | Showed 'open' conformation. | nih.govresearchgate.net |
| Neisseria meningitidis | - | Product-bound (CMP-Neu5Ac) | Revealed an 'open' state, suggesting catalytic cycle dynamics. | escholarship.org |
| Vibrio cholerae | - | Apo and CDP-bound | Identified a partially closed intermediate state upon nucleotide binding. | nih.goviucr.org |
Alignment of CMAS sequences from diverse organisms, ranging from bacteria to mammals, has revealed several evolutionarily conserved structural motifs. pnas.orgnih.gov These motifs are predominantly located in the N-terminal catalytic domain of the enzyme. oup.combidmc.org Initially, four highly conserved stretches of amino acids were identified in murine CMAS that were also present in bacterial orthologues. pnas.orgnih.gov Subsequent studies have often referred to five conserved motifs (I–V). oup.com
These conserved regions are critical for the enzyme's function. Motif I, for example, contains residues involved in binding the β- and γ-phosphates of the CTP substrate and is essential for catalytic activity. oup.comoup.com The other motifs also contribute to forming the active site and ensuring the correct positioning of both the nucleotide and sialic acid substrates. nih.gov The strong conservation of these motifs underscores a common ancestral origin for the sialylation pathways in bacteria and animals and explains why the mammalian enzyme can be functionally expressed in E. coli. pnas.orgnih.gov
CMAS enzymes are known to function as oligomers, typically dimers or tetramers. oup.comnih.gov The crystal structure of the murine CMAS catalytic domain showed that it forms a tetramer through the dimerization of two functional dimers. oup.com The active site itself is a composite structure, formed at the interface between the two monomers that constitute a functional dimer. oup.comnih.govnih.gov This arrangement means that residues from both subunits are required for creating a complete, active catalytic site. nih.gov
Vertebrate CMAS possesses a C-terminal domain that is absent in most bacterial counterparts. bidmc.org This C-terminal domain is not directly involved in catalysis but plays a crucial role in the enzyme's stability and may influence its oligomerization state. bidmc.orgresearchgate.net A mutation in the C-terminal domain of the CMAS from the fish medaka was shown to lead to protein instability and insolubility, highlighting its structural importance. researchgate.net The dimerization interface is also implicated in defining the enzyme's substrate specificity. oup.com
Substrate Specificity and Analog Tolerance of CMAS
The ability of CMAS to accept substrates other than Neu5Ac is of significant interest for the chemoenzymatic synthesis of sialic acid derivatives and for understanding the diversity of sialylation in nature. nih.gov
CMAS enzymes from different sources exhibit varying degrees of promiscuity towards chemically modified sialic acid analogs. The enzyme from Neisseria meningitidis (NmCSS) is particularly well-known for its broad substrate tolerance, accepting modifications at the N-acetyl group (C5), as well as at C7, C8, and C9. nih.govcapes.gov.br This flexibility has been exploited for the one-pot, two-enzyme synthesis of a variety of CMP-sialic acid derivatives. capes.gov.br
In contrast, the substrate specificity can differ significantly even among vertebrate enzymes. For example, recombinant murine CMAS is highly specific for Neu5Ac and utilizes 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN) as a poor substrate. oup.comresearchgate.net Conversely, the CMAS from rainbow trout can efficiently use both Neu5Ac and KDN, demonstrating a 1.6-fold higher activity with KDN. oup.comresearchgate.net Human CMAS has been shown to utilize Neu5Ac, N-glycolylneuraminic acid (Neu5Gc), and KDN. researchgate.net This differential specificity is a key determinant of which sialic acids a cell can utilize for modifying its surface glycans. researchgate.net
Table 2: Substrate Acceptance of Various Sialic Acid Analogs by CMAS from Different Sources
| CMAS Source | Accepted Analog(s) | Relative Efficiency/Notes | Reference(s) |
|---|---|---|---|
| Neisseria meningitidis | Analogs with C5, C7, C8, C9 modifications | High flexibility, widely used in chemoenzymatic synthesis. | nih.govcapes.gov.br |
| Mus musculus (murine) | KDN | Poor substrate; prefers Neu5Ac (15-fold higher activity). | oup.comresearchgate.net |
| Oncorhynchus mykiss (rainbow trout) | KDN, Neu5Gc | Efficiently uses KDN and Neu5Ac; 1.6-fold higher activity with KDN than Neu5Ac. | oup.comresearchgate.net |
| Homo sapiens (human) | Neu5Gc, KDN | Can utilize Neu5Ac, Neu5Gc, and KDN. | researchgate.net |
| Vibrio cholerae | Neu5Gc | Catalyzes both Neu5Ac and Neu5Gc at comparable rates. | nih.gov |
The structural basis for the observed substrate promiscuity lies within the architecture of the enzyme's active site. The ability of a CMAS enzyme to accommodate different sialic acid analogs is largely determined by the size, shape, and chemical nature of the sialic acid binding pocket. nih.gov
A key factor is a hydrophobic pocket that interacts with the C5 N-acetyl group of Neu5Ac. In NmCSS, this pocket is formed by three bulky hydrophobic residues. nih.gov In the more promiscuous Vibrio cholerae CMAS, this pocket is less constricted due to the substitution of a bulky phenylalanine with a smaller proline residue. This creates additional space that can accommodate the C5 N-glycolyl group of Neu5Gc, explaining its ability to process both substrates efficiently. nih.gov
Cmp Neu5ac As the Universal Sialyltransferase Donor Substrate
Enzymatic Mechanism of Sialic Acid Transfer by Sialyltransferases (STs)
Sialyltransferases mediate the transfer of sialic acid from the β-anomeric configuration in the CMP-Neu5Ac donor to form an α-anomeric linkage in the resulting glycoconjugate. oup.com This inversion of stereochemistry is characteristic of a specific catalytic mechanism employed by these enzymes.
All characterized sialyltransferases are inverting glycosyltransferases that operate through a single displacement SN2-like mechanism. nih.govresearchgate.netrsc.org This mechanism involves a direct nucleophilic attack on the anomeric carbon (C2) of the sialic acid in the CMP-Neu5Ac donor substrate. nih.gov The attacking nucleophile is the hydroxyl group of the terminal sugar residue on the acceptor molecule, which is activated by a catalytic base within the enzyme's active site. nih.gov This direct, single-step transfer results in an inversion of the stereochemical configuration at the anomeric center, from the β-linkage in CMP-Neu5Ac to the α-linkage in the final sialylated product. nih.govresearchgate.net A key feature of the SN2 mechanism is that it proceeds without the formation of a covalent enzyme-substrate intermediate, which distinguishes it from the retaining mechanisms used by some other glycosyltransferases. researchgate.netrsc.org Structural and mechanistic studies support this model, highlighting a conserved histidine residue that often acts as the catalytic base. researchgate.net
Sialyltransferases exhibit high specificity in the type of glycosidic linkage they create, attaching sialic acid to different hydroxyl groups on the acceptor sugar. The most common linkages formed are α2,3-, α2,6-, and α2,8-. nih.govsigmaaldrich.com
α2,3-Linkage: ST3Gal family enzymes catalyze the transfer of Neu5Ac to the 3-hydroxyl group of a terminal galactose (Gal) residue. nih.govresearchgate.net
α2,6-Linkage: ST6Gal and ST6GalNAc families are responsible for forming α2,6-linkages. ST6Gal enzymes attach Neu5Ac to the 6-hydroxyl group of a terminal galactose, while ST6GalNAc enzymes target the 6-hydroxyl group of a terminal N-acetylgalactosamine (GalNAc) residue. nih.govwikipedia.org
α2,8-Linkage: The ST8Sia family mediates the formation of α2,8-linkages, where Neu5Ac is transferred to the 8-hydroxyl group of another sialic acid residue, leading to the creation of di-, oligo-, or polysialic acid structures. nih.govwikipedia.org
This regiospecificity is a defining characteristic of each sialyltransferase family and is critical for generating the diverse array of sialylated structures found in nature. genenames.org
Sialyltransferase Families and Acceptor/Donor Specificity
The broad diversity of sialylated glycans is generated by a large number of sialyltransferases, each with distinct specificities for both the acceptor molecule and, to a lesser extent, the donor substrate.
Sialyltransferases are broadly classified based on the type of linkage they form and their acceptor specificity, as well as on amino acid sequence similarities. tandfonline.com
Mammalian Sialyltransferases: In mammals, approximately 20 distinct sialyltransferases have been identified. nih.govoup.comoup.com They are grouped into four main families based on the linkage they synthesize and their preferred acceptor sugar: nih.govgenenames.orgoup.comnih.gov
ST3Gal (β-galactoside α2,3-sialyltransferases): Six members (ST3Gal I-VI) that transfer sialic acid to terminal galactose residues. nih.gov
ST6Gal (β-galactoside α2,6-sialyltransferases): Two members (ST6Gal I-II) that also target terminal galactose. nih.gov
ST6GalNAc (GalNAc α2,6-sialyltransferases): Six members (ST6GalNAc I-VI) that act on terminal N-acetylgalactosamine. nih.gov
ST8Sia (α2,8-sialyltransferases): Six members (ST8Sia I-VI) that transfer sialic acid to another sialic acid. nih.gov
Based on sequence homology, all known eukaryotic sialyltransferases belong to the Glycosyltransferase Family 29 (GT29) in the Carbohydrate-Active enZymes (CAZy) database. nih.govwikipedia.org
Bacterial Sialyltransferases: Bacteria also possess sialyltransferases, often associated with pathogenesis. oup.com These enzymes are more diverse in their sequences and are classified into four different CAZy families: nih.govoup.comtandfonline.com
GT38: Polysialyltransferases from bacteria like Escherichia coli. nih.gov
GT42: Lipooligosaccharide α2,3-sialyltransferases from bacteria such as Campylobacter jejuni. nih.gov
GT52: α2,3-Sialyltransferases from bacteria like Neisseria gonorrhoeae. nih.gov
GT80: α2,6-Sialyltransferases from marine bacteria such as Photobacterium damselae. nih.gov
| Classification System | Family/Group | Typical Linkage | Acceptor Sugar | Organism Type | CAZy Family |
|---|---|---|---|---|---|
| Linkage/Acceptor Based | ST3Gal | α2,3 | Galactose | Mammalian | GT29 |
| ST6Gal | α2,6 | Galactose | Mammalian | GT29 | |
| ST6GalNAc | α2,6 | N-Acetylgalactosamine | Mammalian | GT29 | |
| ST8Sia | α2,8 | Sialic Acid | Mammalian | GT29 | |
| CAZy Database (Bacterial) | GT38 | α2,8/α2,9 | Sialic Acid | Bacterial | GT38 |
| GT42 | α2,3 | Galactose | Bacterial | GT42 | |
| GT52 | α2,3 | Galactose | Bacterial | GT52 | |
| GT80 | α2,6 | Galactose/Lactose | Bacterial | GT80 |
Each sialyltransferase family, and even individual enzymes within a family, exhibits distinct preferences for the acceptor glycan structure. nih.gov
ST3Gal Family: ST3Gal I and ST3Gal II preferentially use the Galβ1,3GalNAc sequence found on O-glycans and glycolipids. nih.govacs.org In contrast, ST3Gal III and ST3Gal IV can act on both type 1 (Galβ1,3GlcNAc) and type 2 (Galβ1,4GlcNAc) terminal disaccharides on glycoproteins and glycolipids. nih.gov
ST6Gal Family: ST6Gal I primarily sialylates the Galβ1,4GlcNAc sequence on complex N-glycans. nih.govresearchgate.net Studies have shown that its efficiency can be influenced by the underlying protein and glycan structure. nih.gov
ST6GalNAc Family: Members like ST6GalNAc I and II utilize terminal GalNAc residues, particularly on O-glycans, and are responsible for synthesizing structures like the sialyl-Tn antigen. researchgate.net
Bacterial Sialyltransferases: Bacterial STs often show broader acceptor tolerance compared to their mammalian counterparts. nih.govnih.gov For instance, the α2,3-sialyltransferase from Neisseria meningitidis can utilize galactose acceptors with α1,4-, β1,3-, and β1,4-linkages. nih.gov
Kinetic studies highlight these preferences. For example, two different mouse brain α2,3-sialyltransferases (ST3GalA.1 and ST3GalA.2) both act on asialo-GM1 and asialofetuin, but ST3GalA.1 has a much lower Km (higher affinity) for asialofetuin, whereas ST3GalA.2 shows similar Km values for multiple acceptors, indicating different acceptor preferences despite similar specificities. nih.gov
| Sialyltransferase Family | Example Enzyme | Preferred Acceptor Substrate(s) | Typical Glycan Product |
|---|---|---|---|
| ST3Gal | ST3Gal I / II | Galβ1-3GalNAc-R (Type 3) | Sialyl-core 1 (O-glycans), GM1b (Ganglioside) |
| ST3Gal III / IV | Galβ1-3/4GlcNAc-R (Type 1/2) | Sialyl-Lewisx/a | |
| ST6Gal | ST6Gal I | Galβ1-4GlcNAc-R (N-glycans) | α2,6-sialylated N-glycans |
| ST6GalNAc | ST6GalNAc I | GalNAcα-Ser/Thr (O-glycans) | Sialyl-Tn antigen |
| ST8Sia | ST8Sia II / IV (Poly-STs) | Neu5Acα2-R | Polysialic Acid (polySia) |
| Bacterial (GT42) | Cst-II (C. jejuni) | Galβ1-3/4-R and Neu5Acα2-3Galβ1-R | Ganglioside mimics |
While CMP-Neu5Ac is the universal and natural donor substrate, many sialyltransferases can tolerate modifications to the sialic acid portion of the molecule. biolog.denih.gov This flexibility has been exploited to synthesize modified glycans.
Studies have shown that some mammalian sialyltransferases can utilize analogs such as CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) and CMP-N-acetyl-9-O-acetylneuraminic acid (CMP-Neu5,9Ac2) as donor substrates. nih.govglycoforum.gr.jp The ability to use CMP-Neu5Gc is dependent on the presence of CMP-Neu5Ac hydroxylase, an enzyme humans lack. glycoforum.gr.jp
The tolerance for larger modifications has also been tested. For example, human ST6Gal I and ST3Gal I were both able to use CMP-N-(4-pentynoyl)neuraminic acid (CMP-SiaNAl), an analog with an extended N-acyl chain, although with different efficiencies. nih.govd-nb.info Similarly, a Photobacterium α2,6-sialyltransferase was shown to effectively transfer sialic acid analogs with large phenyl-substituted groups at the C-9 position from their corresponding CMP-donor substrates. nih.gov However, this tolerance is not universal, and some modifications can significantly reduce or abolish activity. rsc.org Sialyltransferases from Neisseria species have demonstrated the ability to use CMP-legionaminic acid (CMP-Leg5Ac7Ac), a bacterial analog of CMP-Neu5Ac, as a donor substrate, sometimes with even greater efficiency than the natural donor. oup.com
Impact of CMP-Neu5Ac Availability on Cellular Sialylation Levels
The intracellular concentration of CMP-Neu5Ac is a critical rate-limiting factor that directly influences the extent of cellular sialylation. acs.org Variations in its availability can profoundly alter the sialylation patterns on the cell surface, thereby affecting cellular behavior and function. Hypersialylation, a common feature in cancer, is often linked to the increased availability of CMP-sialic acid, alongside the upregulation of sialyltransferase enzymes. researchgate.net
Regulatory Role in Cell Surface Glycan Sialylation
The availability of CMP-Neu5Ac acts as a key regulatory checkpoint for the sialylation of cell surface glycans. acs.orgresearchgate.net The biosynthesis of CMP-Neu5Ac is tightly regulated by a feedback inhibition mechanism where high levels of CMP-Neu5Ac allosterically inhibit UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE), a key enzyme in the sialic acid biosynthetic pathway. acs.orgaacrjournals.org This ensures that the cell can modulate sialic acid production in response to its metabolic state.
Studies have demonstrated that manipulating the intracellular pool of CMP-Neu5Ac directly correlates with the level of sialic acid displayed on the cell surface. For instance, supplementing nutrient-deprived cancer cells with sialic acid leads to increased levels of CMP-Neu5Ac, which in turn enhances cell surface sialylation. nih.gov Conversely, inhibiting the pathway can deplete cell surface sialic acids. aacrjournals.org Research using a fluorinated sialic acid analogue, P-3Fₐₓ-Neu5Ac, showed that it effectively blocks the synthesis of sialoglycans, leading to a significant reduction in both α2,3- and α2,6-linked sialic acids on the surface of melanoma cells. aacrjournals.org This inhibition was potent even when cells were supplied with excess natural sialic acid precursors, highlighting the critical role of a functional donor substrate. aacrjournals.org
The table below summarizes findings from a study where manipulating sialic acid metabolism in B16F10 melanoma cells with P-3Fₐₓ-Neu5Ac led to a dose-dependent reduction in cell surface sialylation, as measured by lectin staining.
Table 1: Effect of P-3Fₐₓ-Neu5Ac on Cell Surface Sialylation
| Concentration of P-3Fₐₓ-Neu5Ac (µmol/L) | Reduction in α2,3-Sialylation (%) | Reduction in α2,6-Sialylation (%) |
|---|---|---|
| 32 | Significant | Significant |
| 64 | >90% | >90% |
Data derived from a study on B16F10 melanoma cells, indicating a near-complete depletion of surface sialic acids at higher concentrations of the inhibitor. aacrjournals.org
This regulatory link is crucial, as the density of sialic acid on the cell surface can dictate cellular interactions and signaling events. nih.gov
Contribution to Glycocalyx Structure and Function
The glycocalyx is a dense, carbohydrate-rich layer covering the cell surface, and sialic acids are one of its most prominent components, largely defining its structural and functional properties. nih.govresearchgate.net By controlling the extent of sialylation, the availability of CMP-Neu5Ac directly influences the architecture and function of the glycocalyx. researchgate.netrupress.org
The addition of sialic acids, which carry a negative charge, significantly increases the net negative charge of the cell surface. frontiersin.org This contributes to the physical properties of the glycocalyx, creating a bulky, hydrated, and charge-repulsive barrier. researchgate.net This "sialic acid shield" can regulate cell-cell and cell-matrix adhesion, preventing unwanted interactions and influencing cell migration and invasion. researchgate.netrupress.org In cancer cells, an abundance of sialic acid, fueled by ample CMP-Neu5Ac, contributes to a dense glycocalyx that can mask adhesion molecules or antigens, thereby helping cancer cells to detach from the primary tumor and evade immune surveillance. researchgate.netresearchgate.netrupress.org
Research has shown that altering CMP-Neu5Ac levels, and thus sialylation, has direct functional consequences. For example, melanoma cells treated with a sialylation inhibitor (P-3Fₐₓ-Neu5Ac) exhibited impaired binding to extracellular matrix components like type I collagen and fibronectin, as well as diminished migratory capacity. aacrjournals.org This demonstrates that a reduction in the sialic acid content of the glycocalyx, caused by a lack of suitable CMP-sialic acid donors, directly compromises functions essential for metastasis.
The structural changes in the glycocalyx due to altered sialylation can be significant. The table below outlines the key impacts of CMP-Neu5Ac availability on the characteristics of the glycocalyx.
Table 2: Impact of CMP-Neu5Ac Availability on Glycocalyx Properties
| CMP-Neu5Ac Availability | Resulting Sialylation Level | Impact on Glycocalyx Structure | Functional Consequences |
|---|---|---|---|
| High | High (Hypersialylation) | Increased negative charge, bulky and dense structure. researchgate.net | Reduced cell adhesion, masking of surface antigens, enhanced cell migration, immune evasion. researchgate.netrupress.org |
| Low | Low (Hyposialylation) | Reduced negative charge, thinner and less dense structure. | Increased cell adhesion, exposure of underlying glycan structures, impaired migration. aacrjournals.org |
Ultimately, the regulation of CMP-Neu5Ac synthesis and availability is a fundamental mechanism by which cells control the construction of their glycocalyx, tailoring its structure to influence critical biological processes such as cell adhesion, signaling, and interaction with the surrounding environment. acs.orgaacrjournals.orgnih.gov
Chemoenzymatic and Chemical Synthesis of Cmp Neu5ac and Its Analogs
Enzymatic Production Strategies
Enzymatic synthesis of CMP-Neu5Ac is often favored over chemical methods due to higher yields and the absence of organic solvents. mdpi.com These strategies leverage the catalytic efficiency of enzymes to produce CMP-Neu5Ac from various precursors.
Whole-Cell Biocatalysis for Scalable Production
Whole-cell biocatalysis presents an economically viable approach for the large-scale production of CMP-Neu5Ac. This method utilizes engineered microorganisms, typically Escherichia coli, to overexpress the necessary enzymes, thereby creating a cellular factory for the desired product. mdpi.comresearchgate.net By co-expressing genes for enzymes like Neu5Ac aldolase (B8822740) and CMP-Neu5Ac synthetase within a single strain, researchers have developed efficient systems for CMP-Neu5Ac synthesis. mdpi.comresearchgate.net For instance, one reported system using engineered E. coli achieved a production of 13.22 mM (8.12 g/L) of CMP-Neu5Ac. mdpi.com
These whole-cell systems can be designed to utilize inexpensive starting materials. For example, N-acetyl-D-neuraminic acid (Neu5Ac) has been efficiently synthesized from lactate (B86563) and a mixture of N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-mannosamine (ManNAc) using whole cells. researchgate.net This approach demonstrates the potential for cost-effective, large-scale production of the immediate precursor for CMP-Neu5Ac synthesis. researchgate.net The modular nature of whole-cell catalyst development allows for the functional subdivision of the biochemical cascade, separating the synthesis reactions from the energy provision for CMP-Neu5Ac formation. elsevierpure.com
Table 1: Examples of Whole-Cell Biocatalysis for CMP-Neu5Ac and Precursor Production
| Engineered Organism | Key Enzymes Expressed | Starting Materials | Product | Reported Titer |
|---|---|---|---|---|
| E. coli | Neu5Ac aldolase, CMP-Neu5Ac synthetase | ManNAc, Pyruvate (B1213749), CTP | CMP-Neu5Ac | 13.22 mM (8.12 g/L) mdpi.com |
| E. coli & Pseudomonas stutzeri | Neu5Ac aldolase, Lactate oxidase components | Lactate, GlcNAc/ManNAc mixture | Neu5Ac | 18.32 g/L researchgate.net |
Cell-Free Multi-Enzyme Systems for CMP-Neu5Ac Synthesis
Cell-free multi-enzyme systems offer a more controlled environment for CMP-Neu5Ac synthesis, obviating the complexities of cellular metabolism and transport. These systems combine purified or partially purified enzymes to construct an in vitro catalytic cascade. A common setup involves the use of sialic acid aldolase to produce sialic acid analogs from N-acetylmannosamine or mannose analogs and pyruvate. nih.gov Subsequently, a CMP-sialic acid synthetase (CMAS) catalyzes the formation of the corresponding CMP-sialic acid derivative from cytidine (B196190) 5'-triphosphate (CTP). nih.gov
The efficiency of these systems often depends on the choice of enzymes. Studies comparing recombinant microbial CMAS from Neisseria meningitidis, Streptococcus agalactiae, and Escherichia coli K1 have demonstrated that the enzyme from N. meningitidis exhibits the highest expression level, broadest substrate specificity, and greatest catalytic efficiency. nih.gov This makes it a preferred candidate for the synthesis of a variety of CMP-sialic acid derivatives. nih.gov To drive the reaction to completion, pyrophosphatase is often included to cleave the inorganic diphosphate (B83284) (PPi) byproduct. oup.com
One-Pot Cascade Reactions Integrating Precursor and Activation Steps
One-pot cascade reactions represent a highly efficient strategy that combines multiple enzymatic steps in a single reaction vessel, eliminating the need for intermediate purification. nih.gov This approach significantly simplifies the production process and minimizes product loss. nih.gov A typical one-pot system for sialoside synthesis involves three key enzymes: sialic acid aldolase, CMP-sialic acid synthetase, and a sialyltransferase. nih.gov
In this cascade, sialic acid aldolase first catalyzes the condensation of an N-acetylmannosamine analog with pyruvate to form a sialic acid derivative. nih.gov This is immediately followed by the activation of the sialic acid derivative to its CMP-sialic acid form by CMP-sialic acid synthetase, utilizing CTP. nih.gov The resulting CMP-sialic acid is then transferred to a suitable acceptor by a sialyltransferase to generate the final sialoside product. nih.gov This integrated process allows for the use of inexpensive starting materials and avoids the handling of the relatively unstable CMP-Neu5Ac intermediate. researchgate.net
Table 2: Comparison of Microbial CMP-Sialic Acid Synthetases in a One-Pot System
| Enzyme Source | Relative Expression Level | Substrate Flexibility | Catalytic Efficiency |
|---|---|---|---|
| Neisseria meningitidis | High | High | High |
| Streptococcus agalactiae | Moderate | Moderate | Moderate |
| Escherichia coli K1 | Low | Low | Low |
Data synthesized from findings in nih.gov
Development and Application of CMAS-Sialyltransferase Fusion Proteins
To further enhance the efficiency of sialoside synthesis, researchers have developed fusion proteins that combine the activities of CMP-Neu5Ac synthetase (CMAS) and a sialyltransferase into a single polypeptide chain. nih.gov This approach offers several advantages, including simplified protein production and purification, as well as the potential for substrate channeling, where the product of the first enzyme is directly transferred to the active site of the second. nih.gov
A fusion protein constructed from the genes of Neisseria meningitidis encoding both CMAS and α-2,3-sialyltransferase activities has been successfully produced in high yields in E. coli. nih.gov This bifunctional enzyme was shown to be effective in sialylating various oligosaccharide acceptors in high conversion yields. nih.gov The utility of this fusion protein was demonstrated in the large-scale (100 g) production of α-2,3-sialyllactose using a sugar nucleotide cycle reaction. nih.gov
Chemical Synthesis Methodologies
While enzymatic methods are often preferred, chemical synthesis provides a valuable alternative, particularly for producing CMP-Neu5Ac analogs that may not be accessible through enzymatic routes due to enzyme substrate specificity. acs.org
Synthetic Routes for CMP-Neu5Ac
Chemical synthesis of CMP-Neu5Ac is a multi-step process that requires careful protection and deprotection of functional groups. One efficient route involves the phosphorylation of a protected Neu5Ac derivative followed by coupling with a cytidine monophosphate derivative. acs.org This method has been shown to be concise and high-yielding, avoiding unfavorable side reactions and the decomposition of intermediates, making it suitable for larger-scale synthesis. acs.org
A key challenge in the chemical synthesis and handling of CMP-Neu5Ac is its instability, particularly in acidic conditions. nih.govbiorxiv.org The carboxylic acid moiety of the sialic acid can intramolecularly attack the phosphate (B84403) group, leading to the formation of an anhydride (B1165640) intermediate and subsequent hydrolysis. nih.gov Understanding this degradation mechanism has led to the development of novel chemical synthesis methods and the creation of more stable CMP-Neu5Ac analogs where the carboxylic acid is replaced with an amide or ester group. nih.gov
Chemical Synthesis of Functionally Modified CMP-Sialic Acid Analogs for Research
The synthesis of functionally modified CMP-sialic acid analogs is crucial for the exploration of the roles of sialic acids in biological systems. These analogs, incorporating various chemical reporters or modifications, serve as powerful tools for studying sialoglycan-protein interactions, tracking metabolic pathways, and developing potential therapeutics.
A variety of CMP-sialic acid analogs have been developed with modifications at different positions of the sialic acid moiety. For instance, analogs with modifications at the C-5 position of the N-acetyl group have been synthesized to probe the binding pockets of sialic acid-recognizing proteins and to modulate their activity. Modifications at the C-9 position have also been extensively explored, allowing for the attachment of bulky groups, including fluorescent reporters and photoaffinity labels, to investigate the spatial constraints of enzyme active sites and to identify binding partners.
Furthermore, the introduction of bioorthogonal functional groups, such as azides and alkynes, into the sialic acid scaffold has enabled the visualization and tracking of sialoglycans in living systems through click chemistry. These "chemical reporters" are metabolically incorporated into cellular glycans and can be subsequently tagged with probes for fluorescence microscopy or mass spectrometry analysis.
Another important class of analogs includes those with modifications to the phosphate linkage or the cytidine base. These modifications can enhance the stability of the molecule or act as inhibitors of sialyltransferases, the enzymes that transfer sialic acid to glycoconjugates. By studying the effects of these analogs, researchers can gain insights into the catalytic mechanisms of these enzymes and develop potent and specific inhibitors.
The following table provides an overview of some functionally modified CMP-sialic acid analogs and their applications in research:
| Modification Site | Type of Modification | Example of Analog | Research Application |
| C-5 of Neu5Ac | N-acyl group modification | CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) | Studying the biological roles of Neu5Gc in inflammation and cancer. |
| C-5 of Neu5Ac | Introduction of bioorthogonal groups | CMP-N-azidoacetylneuraminic acid (CMP-Neu5Az) | Metabolic labeling and visualization of sialoglycans in living cells. |
| C-9 of Neu5Ac | Substitution with a fluorescent tag | CMP-9-fluoresceinyl-Neu5Ac | Probing sialyltransferase activity and binding specificity. |
| C-9 of Neu5Ac | Introduction of a photoaffinity label | CMP-9-azido-Neu5Ac | Identifying and characterizing sialic acid-binding proteins. |
| Phosphate moiety | Replacement with a non-hydrolyzable linkage | CMP-3-fluoro-Neu5Ac | Inhibition of sialyltransferases and studying their catalytic mechanism. |
Process Optimization and Yield Enhancement in CMP-Neu5Ac Production
The efficient production of CMP-Neu5Ac is essential for its use in various biotechnological and pharmaceutical applications. Process optimization focuses on maximizing the yield and purity of the final product by carefully controlling reaction conditions and mitigating inhibitory effects.
Influence of Reaction Conditions (pH, Temperature, and Cofactor Concentrations)
The enzymatic synthesis of CMP-Neu5Ac, catalyzed by CMP-sialic acid synthetase (CMAS), is highly dependent on the reaction conditions. The pH of the reaction medium significantly influences the activity of the enzyme. Studies have shown that the optimal pH for most microbial CMAS enzymes is in the range of 8.0 to 9.5. Maintaining the pH within this range is critical for achieving maximal reaction velocity and yield.
Temperature is another crucial parameter. The optimal temperature for CMP-Neu5Ac synthesis is typically around 37°C. While some enzymes may exhibit stability at higher temperatures, prolonged exposure to elevated temperatures can lead to enzyme denaturation and loss of activity. Therefore, precise temperature control is necessary for maintaining the catalytic efficiency of the enzyme throughout the production process.
Cofactors, particularly divalent metal ions like magnesium (Mg²⁺), are essential for the activity of CMAS. Mg²⁺ ions are believed to play a role in stabilizing the transition state of the reaction and facilitating the binding of the substrates, cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac). The concentration of Mg²⁺ must be optimized, as insufficient levels can limit the reaction rate, while excessively high concentrations can sometimes be inhibitory. The concentration of the substrate CTP also needs to be carefully controlled, as it can act as an inhibitor at high concentrations.
The table below summarizes the typical optimal ranges for these key reaction parameters:
| Parameter | Optimal Range/Condition | Impact on Production |
| pH | 8.0 - 9.5 | Maximizes enzyme catalytic activity. |
| Temperature | 37°C | Ensures optimal enzyme function and stability. |
| Cofactor (Mg²⁺) | Essential for activity | Mediates substrate binding and transition state stabilization. |
| Substrate (CTP) | Optimized concentration | High concentrations can lead to substrate inhibition. |
Strategies for Mitigating Product and Substrate Inhibition
Several strategies have been developed to overcome these inhibitory effects. One effective approach is the use of immobilized enzymes. By attaching the CMAS enzyme to a solid support, it is possible to create a more controlled reaction environment. In a continuous flow reactor system with immobilized enzymes, the concentrations of substrates and products can be maintained at optimal levels, thereby minimizing inhibition.
Another strategy involves the compartmentalization of the reaction steps in microfluidic devices. This allows for the precise control of substrate and product concentrations in different reaction chambers, preventing the buildup of inhibitory molecules. For instance, the CTP substrate can be introduced at a controlled rate to avoid reaching inhibitory concentrations.
Furthermore, protein engineering techniques can be employed to modify the enzyme itself. By introducing specific mutations in the enzyme's structure, it is possible to reduce its sensitivity to substrate and product inhibition. This can involve altering the binding affinity of the inhibitory site for CTP or modifying the active site to facilitate the release of the CMP-Neu5Ac product.
The following table outlines some of the key strategies for mitigating inhibition in CMP-Neu5Ac production:
| Inhibition Type | Strategy | Mechanism of Action |
| Substrate Inhibition (by CTP) | Immobilized Enzymes | Allows for controlled substrate delivery and maintenance of optimal concentrations. |
| Substrate Inhibition (by CTP) | Microfluidic Reactors | Compartmentalization of reaction steps prevents the accumulation of high CTP levels. |
| Product Inhibition (by CMP-Neu5Ac) | Protein Engineering | Modification of the enzyme to reduce its affinity for the product. |
| Both | In situ Product Removal | Continuous removal of CMP-Neu5Ac from the reaction mixture shifts the equilibrium towards product formation. |
Analytical Methodologies for Cmp Neu5ac Detection and Quantification
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of CMP-Neu5Ac. Its versatility allows for the separation, identification, and quantification of this nucleotide sugar from complex biological matrices and reaction mixtures.
Due to the presence of the cytidine (B196190) base in its structure, CMP-Neu5Ac can be readily detected and quantified using HPLC coupled with an Ultraviolet (UV) detector. nih.gov The cytidine moiety exhibits a characteristic UV absorbance, allowing for straightforward quantification. Detection is typically performed at wavelengths between 270 and 280 nm, with 271 nm and 272 nm being commonly reported. nih.govmdpi.com This method is effective for quantifying picomole-range concentrations of CMP-Neu5Ac and is particularly useful in enzymatic assays where it can measure the consumption of the substrate or the formation of the product without interference from contaminating sialic acids that lack the UV-active cytidine component. nih.gov The linearity of the method is established by plotting the average peak areas against a series of known concentrations, with a high coefficient of correlation (R²) indicating a reliable quantitative relationship. nih.gov
Below is a table summarizing typical HPLC-UV detection parameters for CMP-Neu5Ac analysis.
| Parameter | Reported Value/Condition | Source |
|---|---|---|
| Detection Wavelength | 271 nm | nih.gov |
| Detection Wavelength | 272 nm | mdpi.com |
| Quantification Range | Picomole concentrations | nih.gov |
| Application | Enzyme activity assays, reaction monitoring | nih.govmdpi.com |
The separation of CMP-Neu5Ac from other components in a sample is achieved using various types of HPLC columns. The choice of column depends on the sample matrix and the specific separation required.
Reversed-Phase (RP) HPLC is a widely used method. C18 columns, such as the TSK-gel ODS-80TM, are frequently employed to separate CMP-Neu5Ac from related compounds like CMP-N-glycolylneuraminic acid (CMP-Neu5Gc). nih.govjcggdb.jp In this mode, separation is based on hydrophobicity. Ion-pairing agents, such as triisopropanolamine, can be added to the mobile phase to improve the retention and separation of anionic compounds like CMP-Neu5Ac on the nonpolar stationary phase. nih.gov
Anion-Exchange Chromatography (AEC) is another powerful technique that separates molecules based on their net negative charge. lcms.cz Given that CMP-Neu5Ac is an anion, this method provides excellent resolution. Pellicular resin anion-exchange columns, such as the Carbopac PA-1, have been used for the analysis of sialic acids and their derivatives. ucsd.edunih.gov This technique is particularly advantageous for separating various forms of sialic acids. ucsd.eduthermofisher.com More recently, mixed-mode columns that combine weak anion-exchange and reversed-phase properties have been explored for the comprehensive analysis of nucleotide sugars, including CMP-Neu5Ac. nih.gov
The following table compares the column types used for CMP-Neu5Ac analysis.
| Column Type | Principle | Example Column | Application Note |
|---|---|---|---|
| Reversed-Phase | Separation based on hydrophobicity | C18 (e.g., TSK-gel ODS-80TM) | Separates CMP-Neu5Ac from CMP-Neu5Gc. nih.govjcggdb.jp |
| Anion-Exchange | Separation based on negative charge | Microsorb 100-NH2, Carbopac PA-1 | High-resolution separation from other anions and sialic acids. mdpi.comucsd.edu |
| Mixed-Mode | Combines weak anion-exchange and reversed-phase properties | Hybrid columns | Separation of a wide range of nucleotide sugars. nih.gov |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) serves as a rapid and straightforward method for monitoring the progress of enzymatic or chemical reactions that produce CMP-Neu5Ac. researchgate.net It is also valuable for assessing the purity of the final product. researchgate.net By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, such as n-butanol/acetic acid/water (5:3:2 v/v/v), the formation of the CMP-Neu5Ac product can be visualized and distinguished from the starting materials. researchgate.net While not as quantitative as HPLC, TLC provides a quick qualitative assessment, making it an efficient tool for optimizing reaction conditions and for preliminary purity checks during product purification. researchgate.netresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Real-Time Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that allows for the real-time monitoring of enzymatic reactions involved in sialic acid biosynthesis. nih.goviscre28.org By focusing on specific proton (¹H) signals, researchers can track the conversion of substrates to products over time without the need for labeling compounds. nih.govresearchgate.net
In the context of CMP-Neu5Ac synthesis, ¹H-NMR can be used to follow the enzymatic formation of CMP-sialic acids. researchgate.net Characteristic signals, such as the protons at the C3 position of the sialic acid moiety or the N-acetyl methyl group, show distinct chemical shifts for the free sialic acid substrate versus the CMP-activated product. nih.govresearchgate.netresearchgate.net This allows for direct observation of the reaction progress. researchgate.net Furthermore, proton-decoupled phosphorus (³¹P) NMR spectroscopy can be employed to unequivocally confirm the formation of CMP-Neu5Ac and the pyrophosphate by-product, as their phosphorus signals are distinct from the CTP substrate. nih.gov
Enzymatic Assays for CMAS and Sialyltransferase Activity Measurement
The biological activity of enzymes that synthesize or utilize CMP-Neu5Ac, such as CMP-Neu5Ac synthetase (CMAS) and sialyltransferases, can be measured through various enzymatic assays. mdpi.comnih.gov These assays typically rely on quantifying either the depletion of the CMP-Neu5Ac substrate or the appearance of a product over time. nih.govnih.gov
For instance, the activity of CMP-Neu5Ac hydroxylase (CMAH), which converts CMP-Neu5Ac to CMP-Neu5Gc, can be determined by incubating the enzyme with its substrate and then separating and quantifying both compounds using reversed-phase HPLC with UV detection. nih.gov Similarly, sialyltransferase activity is measured by monitoring the transfer of Neu5Ac from CMP-Neu5Ac to an acceptor molecule. nih.govdigitellinc.com The efficiency of these enzymes can be evaluated by analyzing the reaction mixture at different time points, providing crucial information for drug development and biochemical studies. nih.gov
Mass Spectrometry-Based Approaches for CMP-Neu5Ac and Related Metabolites
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), offers high sensitivity and specificity for the detection and quantification of CMP-Neu5Ac and its related metabolites. ucsd.edubioglyco.com This technique is especially powerful for analyzing complex biological samples, such as cell extracts. nih.govoup.com
In negative-ion electrospray mode, CMP-Neu5Ac is typically detected as its deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 613.1 to 613.2. nih.govresearchgate.net For enhanced specificity in LC-MS/MS analysis, a specific fragmentation (selected reaction monitoring) is monitored, such as the transition from the parent ion (m/z 613.2) to a characteristic fragment ion corresponding to CMP (m/z 322). nih.gov This method allows for accurate quantification of CMP-Neu5Ac in samples like human leukocytes and plant extracts. nih.govoup.comresearchgate.net
The table below outlines key parameters for the mass spectrometric detection of CMP-Neu5Ac.
| Parameter | Value | Technique | Source |
|---|---|---|---|
| Parent Ion [M-H]⁻ | m/z ~613.2 | LC-MS | nih.govresearchgate.net |
| Fragment Ion [CMP-H]⁻ | m/z 322 | LC-MS/MS | nih.govresearchgate.net |
| Selected Reaction Monitoring (SRM) Transition | m/z 613.2 → 322 | LC-MS/MS | nih.gov |
| Ionization Mode | Negative-ion electrospray | LC-MS, LC-MS/MS | nih.govresearchgate.net |
Advanced Research Applications and Emerging Methodologies
Glycoengineering and Metabolic Labeling Using CMP-Neu5Ac Analogs
Glycoengineering refers to the modification of glycan structures on cells, proteins, or lipids. One powerful approach, known as metabolic oligosaccharide engineering (MOE) or metabolic glycoengineering (MGE), involves introducing chemically modified monosaccharide precursors into cellular biosynthetic pathways. These unnatural precursors are processed by the cell's own enzymatic machinery and incorporated into glycans, effectively remodeling the cell surface with chemical reporters. Analogs of CMP-Neu5Ac, or its precursors like N-acetylmannosamine (ManNAc) and N-acetylneuraminic acid (Neu5Ac), are instrumental in this field.
The sialic acid biosynthetic pathway offers several entry points for unnatural analogs to achieve the display of modified sialosides on cellular glycans. While analogs of ManNAc and Neu5Ac are commonly used, CMP-Neu5Ac analogs represent the most direct route, as they enter the pathway at the final stage and only need to be recognized and utilized by sialyltransferases in the Golgi apparatus. This bypasses several enzymatic steps that might otherwise limit the incorporation of highly modified sugars. However, the charged and polar nature of CMP-Neu5Ac analogs restricts their ability to cross cell membranes, often limiting their application to in vitro enzymatic systems or permeabilized cells.
Researchers have successfully used this strategy to introduce a variety of unnatural sialic acids into the glycans of both mammalian cells and bacteria. For instance, certain pathogenic Gram-negative bacteria can be screened for sialyltransferase activity by supplying them with exogenous CMP-Neu5Ac analogs, which they incorporate into their surface lipooligosaccharides (LOS). This method allows for the rapid detection of native sialyltransferase function and the ability of bacteria to scavenge and utilize CMP-Neu5Ac from their environment. The incorporation of nonhuman sialic acids, such as N-glycolylneuraminic acid (Neu5Gc) from dietary sources like red meat, into human tissues is another example of metabolic incorporation, where exogenous sialic acid is activated to CMP-Neu5Gc and subsequently transferred to glycoconjugates.
| Precursor Analog | Point of Entry in Biosynthetic Pathway | Advantages | Challenges |
|---|---|---|---|
| ManNAc analog | Early (Cytosol) | Good cell permeability (when acetylated); widely used. | Must be processed by multiple enzymes; some modifications may not be tolerated by bottleneck enzymes. |
| Neu5Ac analog | Middle (Cytosol) | Bypasses the key regulatory enzyme GNE/MNK. | Requires cellular uptake and activation to CMP-Neu5Ac analog. |
| CMP-Neu5Ac analog | Late (Golgi Lumen) | Most direct route; only requires processing by sialyltransferases. | Generally membrane-impermeable, limiting in vivo applications. |
A key innovation in metabolic glycoengineering is the use of analogs bearing bioorthogonal functional groups—chemical reporters that are inert within biological systems but can undergo highly specific ligation reactions with exogenously supplied probes. Commonly used reporters for sialic acid engineering include azides and alkynes.
Once an unnatural sialic acid analog, such as one containing an azide group (e.g., SiaNAz), is incorporated into cell-surface glycans via the CMP-SiaNAz donor, its presence can be detected. The azide group serves as a chemical handle for covalent ligation to a probe molecule containing a complementary functional group, such as an alkyne. This reaction, known as a "click chemistry" reaction (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloaddition), allows for the attachment of various tags. These tags can be fluorescent dyes for imaging by microscopy, biotin for affinity purification and proteomics, or MRI contrast agents. This two-step approach enables the visualization and study of sialylated glycoconjugates in living cells and organisms, providing powerful tools to track glycan trafficking, distribution, and dynamics.
| Chemical Reporter | Complementary Probe | Ligation Reaction | Application |
|---|---|---|---|
| Azide (-N₃) | Terminal Alkyne | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Glycan labeling and imaging. |
| Azide (-N₃) | Cyclooctyne (e.g., BCN, DBCO) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Live-cell imaging without copper toxicity. |
| Alkyne (e.g., SiaNAl) | Azide (e.g., Azido-biotin) | CuAAC or SPAAC | Enzyme assays, glycan detection. |
| Ketone/Aldehyde | Hydrazide/Aminooxy | Hydrazone/Oxime Ligation | Early method for glycan labeling. |
Probing Sialyltransferase Activity and Specificity in Biochemical and Cellular Contexts
Sialyltransferases (STs) are the enzymes that transfer sialic acid from CMP-Neu5Ac to acceptor glycans. Given their critical roles in health and disease, tools to study their activity, specificity, and expression are in high demand. CMP-Neu5Ac and its derivatives have been foundational in the development of such tools.
The development of chemical probes to study STs has been challenging because their catalytic mechanism does not involve a covalent enzyme-substrate intermediate that can be easily trapped. To overcome this, researchers have designed affinity-based probes (AfBPs) that achieve covalent labeling through ligand-directed chemistry.
One successful design uses a non-hydrolyzable mimic of CMP-Neu5Ac, such as CMP-3F(axial)-Neu5Ac, as a directing group to guide the probe to the enzyme's active site. This directing group is attached via a linker to an electrophilic "warhead" that reacts with a nearby amino acid residue (e.g., lysine), forming a stable covalent bond. A notable example is a warhead based on O-nitrobenzoxadiazole (O-NBD), which has the added benefit of being a "turn-on" fluorescent reporter, emitting light only after reacting with the target lysine (B10760008). Such probes have shown high specificity for labeling recombinant STs and have even been used to label an endogenous ST in live pathogenic bacteria (Neisseria gonorrhoeae). Other fluorescent mimetics of CMP-Neu5Ac have been developed as highly potent, cell-permeable inhibitors that can be used in fluorescence polarization assays to monitor enzyme binding.
| Probe Type | Directing Group | Mechanism | Features |
|---|---|---|---|
| Covalent Affinity-Based Probe | CMP-3F(axial)-Neu5Ac (non-hydrolyzable mimic) | Ligand-directed covalent modification of active-site lysine. | Turn-on fluorescence; high specificity; allows for enzyme profiling. |
| Fluorescence Polarization Probe | Fluorescent CMP-Neu5Ac mimetic | Non-covalent binding to the active site. | Potent inhibitors; cell-permeable; enables binding assays. |
| Substrate Analog | CMP-9''-modified-Neu5Ac | Acts as an alternative donor substrate. | Used to synthesize modified sialosides and probe enzyme substrate tolerance. |
The discovery of novel ST inhibitors and the characterization of enzyme kinetics require robust high-throughput screening (HTS) assays. Traditional methods are often laborious or rely on radiolabeling. Bioorthogonal chemistry using CMP-Neu5Ac analogs has enabled the development of more convenient and sensitive assays.
A notable example is a microplate-based assay that uses an alkyne-modified donor, CMP-SiaNAl. In this system, an acceptor glycoprotein is immobilized on the surface of a 96-well plate. The sialyltransferase reaction is then performed using CMP-SiaNAl as the donor substrate. The amount of incorporated alkyne-tagged sialic acid is quantified by a multi-step detection process: first, a "click" reaction attaches an azide-biotin probe to the alkyne handle; second, an anti-biotin antibody conjugated to horseradish peroxidase (HRP) is added, which generates a colorimetric signal upon addition of its substrate. This rapid
Research on the Role of CMP-Neu5Ac in Cellular Glycosylation Regulation and Function
Influence on Cell-Cell Interactions and Molecular Recognition Events
Cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac) is the activated donor substrate essential for all sialylation reactions, a process catalyzed by sialyltransferases. nih.gov This positions CMP-Neu5Ac at the core of cellular communication and molecular recognition. The terminal placement of sialic acids, such as N-acetylneuraminic acid (Neu5Ac), on cell surface glycoconjugates makes them critical mediators of interaction with the extracellular matrix and neighboring cells. nih.gov Sialic acids are involved in a wide array of biological recognition events, acting as ligands for various molecules including hormones and lectins. nih.gov
The negative charge and bulky nature of sialic acids contribute to the "self" identity of cells, while also facilitating specific recognition by other molecules. nih.gov For instance, Siglecs (sialic acid-binding immunoglobulin-like lectins) are a family of receptors that recognize sialylated glycans and are involved in modulating immune responses through both cell-cell interactions and signaling. nih.gov The interaction between sialic acids and Siglecs can dampen inflammatory responses. nih.gov The diversity in glycosidic linkages through which Neu5Ac is attached to glycan chains—most commonly α2-3 to galactose, α2-6 to galactose or N-acetylgalactosamine, and α2-8 to another Neu5Ac—dictates the conformation of the sialoglycan and, consequently, its affinity for different receptors. frontiersin.org
Alterations in cell surface sialylation, stemming from the availability of CMP-Neu5Ac and the activity of sialyltransferases, can profoundly impact cell adhesion. nih.gov Increased sialylation can lead to reduced adhesion between cancer cells and the extracellular matrix, promoting cell detachment and invasion. nih.gov This modulation of cell-cell repulsion and adhesion is a key factor in processes like tumor metastasis. researchgate.net
Table 1: Key Molecular Interactions Involving CMP-Neu5Ac-Derived Sialic Acids
| Interacting Molecule | Type of Interaction | Biological Significance |
|---|---|---|
| Siglecs | Ligand-Receptor Binding | Modulation of immune cell signaling and inflammatory responses. nih.gov |
| Selectins | Ligand-Receptor Binding | Mediates cell adhesion in the vascular system, crucial for immune cell trafficking. |
| Extracellular Matrix Proteins | Cell-Matrix Adhesion | Influences cell stability, migration, and tissue organization. Altered interactions are implicated in cancer metastasis. nih.gov |
| Hormones | Ligand-Receptor Binding | Specific recognition and signaling pathways. nih.gov |
| Pathogen Adhesins | Host-Pathogen Interaction | Serves as attachment sites for viruses and bacteria, initiating infection. nih.gov |
Involvement in Pathogen Immune Evasion Mechanisms through Sialylation Mimicry
A significant number of pathogenic microorganisms have evolved to exploit the host's sialylation machinery, using CMP-Neu5Ac to decorate their own surfaces with sialic acid. This strategy, known as molecular mimicry, allows pathogens to resemble host cells, thereby evading immune recognition and clearance. nih.govresearchgate.netnih.govnih.gov By presenting sialic acids on their capsules or lipooligosaccharides (LOS), bacteria can shield underlying immunogenic structures from antibodies and prevent activation of the complement system. nih.govnih.gov
For example, pathogens like Neisseria gonorrhoeae and non-typeable Haemophilus influenzae (NTHi) can scavenge CMP-Neu5Ac from the host to sialylate their LOS. nih.govnih.gov This sialylation can lead to the recruitment of host complement regulatory proteins, such as Factor H, which inhibits the alternative complement pathway. nih.govnih.gov Furthermore, sialylated bacterial surfaces can engage with inhibitory Siglec receptors on immune cells, such as neutrophils, which dampens the innate immune response and impairs bacterial killing. nih.govwustl.edu
This molecular mimicry is a highly evolved mechanism, with some bacteria showing a strong preference for Neu5Ac, the most common sialic acid in humans. For instance, the CMP-Neu5Ac synthetase (SiaB) in NTHi exhibits a significantly higher catalytic efficiency for Neu5Ac over other forms of sialic acid, highlighting a co-evolutionary adaptation to the human host. nih.gov The ability to either synthesize Neu5Ac de novo or scavenge it from the host environment provides a critical virulence advantage to these pathogens. nih.govasm.org
Table 2: Examples of Pathogens Utilizing Sialylation Mimicry
| Pathogen | Sialylated Structure | Mechanism of Immune Evasion |
|---|---|---|
| Neisseria gonorrhoeae | Lipooligosaccharide (LOS) | Serum resistance, shielding of immunogenic epitopes, recruitment of Factor H. nih.govnih.gov |
| Haemophilus influenzae | Lipooligosaccharide (LOS) | Mimics host glycans, dampens immune signals through Siglec engagement. nih.gov |
| Group B Streptococci | Capsular Polysaccharide | Critical virulence factor, prevents phagocytosis. nih.gov |
| Campylobacter jejuni | Lipooligosaccharide (LOS) | Mimicry of host gangliosides, associated with autoimmune responses like Guillain-Barré syndrome. nih.gov |
| Vibrio vulnificus | Lipopolysaccharide (LPS) | Protection from host immune response, contributes to biofilm formation and motility. nih.gov |
Investigation of CMP-Neu5Ac Metabolism in Pathological Mechanisms (Excluding Human Clinical Trials)
Characterization of Altered Sialylation in Disease States (e.g., Cancer-Associated Glycosylation)
Altered glycosylation, particularly an increase in cell surface sialylation (hypersialylation), is a well-established hallmark of malignant transformation. nih.govresearchgate.netmdpi.comaacrjournals.org This aberrant sialylation is directly linked to the metabolism of CMP-Neu5Ac, as its availability is a rate-limiting step for the sialyltransferases that catalyze the addition of sialic acid to glycoconjugates. nih.govnih.gov In cancer cells, the expression and activity of sialyltransferases are often upregulated, leading to an overabundance of sialylated structures on glycoproteins and glycolipids. nih.govmdpi.com
This hypersialylation contributes to multiple aspects of cancer pathology. It can disrupt normal cell-cell recognition and adhesion, promoting the detachment of tumor cells from the primary mass and facilitating metastasis. nih.govnih.gov Studies have shown that nutrient-deprived cancer cells preferentially use available sialic acid to maintain cell surface glycosylation, enhancing levels of key metabolites like CMP-Neu5Ac. nih.gov This adaptive mechanism supports tumor progression.
Table 3: Altered Sialylation in Cancer
| Feature | Description | Implication in Cancer |
|---|---|---|
| Hypersialylation | Increased density of sialic acids on the cell surface. researchgate.netaacrjournals.org | Promotes cell-cell repulsion, invasion, and metastasis; evades immunosurveillance. nih.gov |
| Upregulated Sialyltransferases | Increased expression and activity of enzymes that transfer sialic acid from CMP-Neu5Ac. mdpi.com | Drives the synthesis of tumor-associated sialylated antigens. |
| Altered Sialoglycan Structures | Changes in the types of sialylated glycans expressed (e.g., STn antigen). | Can serve as biomarkers and are involved in oncogenic signaling pathways. frontiersin.org |
| Neu5Gc Expression | Incorporation of diet-derived non-human sialic acid into tumor glycans. nih.govmdpi.com | Elicits an immune response and is associated with chronic inflammation. nih.gov |
Understanding CMP-Neu5Ac-Dependent Virulence Factor Synthesis in Pathogenic Microorganisms
The synthesis of CMP-Neu5Ac is a critical step for many pathogenic bacteria in producing key virulence factors. researchgate.net These pathogens have evolved biosynthetic pathways to either create Neu5Ac de novo or to scavenge it from the host and then activate it to CMP-Neu5Ac using a CMP-Neu5Ac synthetase (CSS). nih.govasm.orgresearchgate.net This activated sugar is the essential donor for sialyltransferases that attach sialic acid to surface structures like capsular polysaccharides and lipooligosaccharides (LOS). nih.govresearchgate.net
Bacterial capsules composed of polysialic acid, a polymer of Neu5Ac, are potent virulence factors. researchgate.net For instance, in Neisseria meningitidis and certain strains of Escherichia coli, the polysialic acid capsule helps the bacteria evade the host immune system, contributing to diseases like meningitis and sepsis. researchgate.net The synthesis of this capsule is entirely dependent on the availability of CMP-Neu5Ac. researchgate.net
Similarly, the sialylation of LOS or lipopolysaccharide (LPS) in Gram-negative bacteria is a crucial virulence mechanism. nih.govnih.gov In pathogens such as Vibrio vulnificus, the inability to synthesize sialylated LPS leads to a dramatic decrease in survival within a host. nih.gov The sialic acid decoration on these surface molecules is vital for protection against complement-mediated lysis, for motility, and for biofilm formation. nih.gov Therefore, the enzymes involved in the CMP-Neu5Ac synthesis pathway, particularly CMP-Neu5Ac synthetase, are considered potential targets for the development of novel antimicrobial agents.
Q & A
Q. What is the biosynthetic pathway of CMP-Neu5Ac, and how is its production optimized in vitro?
CMP-Neu5Ac is synthesized via the enzymatic condensation of cytidine triphosphate (CTP) and N-acetylneuraminic acid (Neu5Ac), catalyzed by CMP-Neu5Ac synthase (NeuA). Key optimization strategies include substrate ratio adjustments (e.g., GlcNAc:pyruvate ratios between 1:1 and 1:20) and co-immobilized enzyme systems (e.g., NmCSS, PPK3, URA6) on resin carriers like EP403/M, which enhance multi-cycle production efficiency . Fermentation-coupled systems using engineered E. coli strains (e.g., JM109/pET28a-neuA) and yeast achieve yields up to 25.9 g/L, though degradation remains a challenge at higher biomass concentrations .
Q. How does CMP-Neu5Ac interact with sialyltransferases, and what structural insights inform its binding mechanisms?
CMP-Neu5Ac serves as the activated sugar donor for sialyltransferases (STs), binding to conserved motifs like the "sialyl motif" in enzymes such as ST6Gal I. High-resolution crystal structures (PDB: 6QVT) reveal that short soaking times (≤3 hours) are critical to prevent hydrolysis of the phosphate moiety under acidic crystallization conditions (pH 5.5). Mutagenesis studies (e.g., Thr116Ser in PdST) highlight trade-offs between substrate affinity (KM) and catalytic turnover (kcat), with mutations altering binding kinetics without significantly affecting catalytic efficiency (kcat/KM) .
Q. What analytical methods are used to quantify CMP-Neu5Ac in biological samples?
High-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) and reverse-phase HPLC are standard methods. TLC and LC-MS validate synthesis efficiency, particularly in detecting hydrolysis byproducts like CMP and Neu5Ac during fermentation or enzymatic assays .
Advanced Research Questions
Q. How can researchers mitigate CMP-Neu5Ac instability during enzymatic synthesis and storage?
Degradation occurs via phosphate hydrolysis under acidic conditions (e.g., pH <6) or prolonged exposure to aqueous environments. Strategies include:
Q. What explains discrepancies in reported KM values of sialyltransferases for CMP-Neu5Ac?
KM variations arise from enzyme isoforms (e.g., α2,3- vs. α2,6-STs) and experimental conditions. For example:
Q. How does CMP-Neu5Ac regulate UDP-GlcNAc 2-epimerase, and what metabolic implications does this have?
As an allosteric inhibitor, CMP-Neu5Ac binds to UDP-GlcNAc 2-epimerase, suppressing its activity and diverting metabolic flux toward sialylation pathways. This regulation impacts glycoprotein and glycolipid biosynthesis, with downstream effects on cell-cell recognition and immune responses .
Q. What role does CMP-Neu5Ac play in immune system modulation?
CMP-Neu5Ac-derived sialic acids terminate glycan chains on immune cell surfaces (e.g., Siglec ligands), modulating inflammatory responses and T-cell activation. Dysregulated sialylation is linked to autoimmune diseases and cancer immune evasion, making it a target for glyco-immune therapies .
Methodological Considerations
Q. How do crystallography protocols ensure accurate structural determination of CMP-Neu5Ac-bound enzymes?
Q. What are the limitations of current enzymatic synthesis platforms for CMP-Neu5Ac derivatives?
Challenges include:
- Substrate cost : UDP-GlcNAc-dependent pathways are economically unfeasible for large-scale production .
- Structural complexity : Chemoenzymatic approaches struggle with regioselective modifications of Neu5Ac (e.g., 9-O-acetylation) .
- Byproduct formation : Hydrolysis consumes up to 20% of CMP-Neu5Ac in aqueous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
